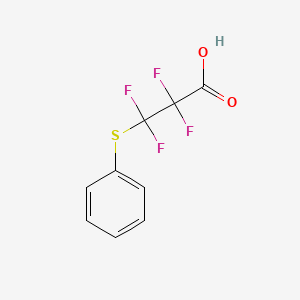

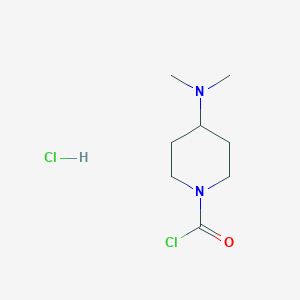

4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride” involves several steps . The process begins with the reaction of 4-piperidinopiperidine with a trialkylsilyl halide to obtain a 4-piperidinopiperidinyl trialkylsilyl. This is then reacted with a carbon dioxide gas to obtain a 4-piperidinopiperidinyl trialkylsilyl carbamate derivative. The derivative is then reacted with thionyl chloride or the like to obtain 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride. If necessary, this hydrochloride is then treated with a strong base .

Molecular Structure Analysis

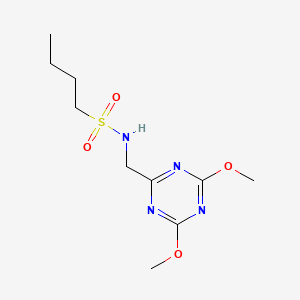

The molecular structure of “this compound” is represented by the InChI code 1S/C8H15ClN2O.ClH/c1-10(2)7-3-5-11(6-4-7)8(9)12;/h7H,3-6H2,1-2H3;1H . The molecular weight of the compound is 227.13 .

Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 227.13 . The storage temperature is 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound, has been employed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the direct formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to release the acylation product and regenerate the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Corrosion Inhibition

Benzidine-based Schiff base compounds, including derivatives of 4-(dimethylamino)piperidine, have demonstrated effectiveness as corrosion inhibitors for carbon steel in HCl aqueous media. Their inhibition efficiency increases with concentration, acting as mixed-type inhibitors. The compounds' affinity for steel surfaces was confirmed through various spectroscopic and simulation techniques (Bedair et al., 2020).

Pharmacological Research Tool

A compound structurally similar to 4-(Dimethylamino)piperidine-1-carbonyl chloride;hydrochloride, identified as a nonpeptidic agonist of the urotensin-II receptor, has been discovered. This finding is significant for pharmacological research and potential drug development due to its selectivity and efficacy in receptor activity (Croston et al., 2002).

Molecular Structure Analysis

Research on 4-Piperidinecarboxylic acid hydrochloride, a compound with a similar core structure, has provided insights into its molecular and crystal structure through X-ray diffraction and computational methods. This analysis contributes to a deeper understanding of its chemical behavior and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Sila-Analogues for Pharmacological Properties

Research into sila-analogues of σ ligands, which include modifications of the piperidine structure, explores their synthesis, structures, and pharmacological properties. This work is crucial for developing new therapeutic agents with improved efficacy and selectivity (Tacke et al., 2003).

Safety and Hazards

The compound is classified under GHS05 and GHS07 . The hazard statements associated with it are H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-(dimethylamino)piperidine-1-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O.ClH/c1-10(2)7-3-5-11(6-4-7)8(9)12;/h7H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBXADXHRQMYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2598952.png)

![5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2598957.png)

![Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2598961.png)

![2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598964.png)

![[2-(3-Methylsulfanylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2598965.png)

![[4-[(3,5-Dimethoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2598967.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2598971.png)